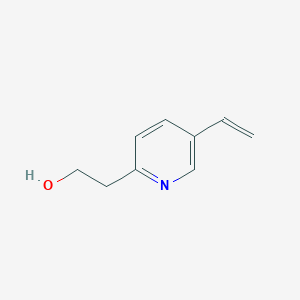

5-Ethenyl-2-pyridineethanol

Beschreibung

Contextualization within the Pyridine-Ethanol Chemical Class

The pyridine-ethanol chemical class consists of molecules containing both a pyridine (B92270) ring and a hydroxyethyl (B10761427) functional group. sigmaaldrich.comchemicalbook.comnist.govscbt.com These compounds are bifunctional, possessing the basic nitrogen atom of the pyridine ring and the nucleophilic hydroxyl group of the ethanol (B145695) side chain. dergipark.org.tr This dual functionality allows them to act as versatile building blocks in organic synthesis. sigmaaldrich.comchemicalbook.com

The properties of pyridine-ethanol derivatives are influenced by the position of the substituents on the pyridine ring. For example, 2-(2-Hydroxyethyl)pyridine and 4-(2-Hydroxyethyl)pyridine are common reagents. sigmaaldrich.comchemicalbook.com The hydroxyl group can undergo esterification and etherification, while the pyridine nitrogen can be quaternized or act as a ligand for metal catalysts. dergipark.org.tr The presence of additional substituents, such as the ethenyl group in 5-Ethenyl-2-pyridineethanol, would be expected to further modify the molecule's electronic properties and reactivity.

Table 1: Comparison of Related Pyridine-Ethanol Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-Pyridineethanol | 103-74-2 | C₇H₉NO | Parent compound of the 2-substituted pyridine ethanol series. sigmaaldrich.comnist.govscbt.com |

| 4-Pyridineethanol | 5344-27-4 | C₇H₉NO | Isomer used as an intermediate and for protecting carboxyl groups. chemicalbook.comnih.gov |

| 5-Ethyl-2-pyridineethanol (B19831) | 5223-06-3 | C₉H₁₃NO | Widely used intermediate for pharmaceuticals like Pioglitazone. pharmaffiliates.comscbt.comchemimpex.comsigmaaldrich.comsarex.com |

Theoretical Frameworks for Ethenyl-Substituted Pyridine Derivatives

Theoretical studies, often employing quantum chemical calculations like Density Functional Theory (DFT), are used to predict the structure, reactivity, and electronic properties of molecules. chemmethod.commdpi.com For ethenyl-substituted pyridine derivatives, these frameworks would focus on several key aspects:

Electronic Effects: The vinyl group is a π-system that can engage in conjugation with the pyridine ring. This influences the electron density distribution across the molecule, affecting the basicity of the pyridine nitrogen and the reactivity of both the ring and the vinyl group itself.

Reactivity Prediction: Theoretical models can predict the most likely sites for electrophilic or nucleophilic attack. The vinyl group introduces a site for addition reactions, while the pyridine ring's reactivity towards substitution is modulated by both the ethenyl and hydroxyethyl groups. mdpi.com

Polymerization Potential: The presence of a vinyl group suggests the potential for polymerization. Theoretical calculations can help understand the energetics and mechanisms of polymerization initiation and propagation. wikipedia.org

Spectroscopic Properties: Computational chemistry can predict spectroscopic data (like NMR and IR spectra), which is crucial for the characterization of newly synthesized compounds. chemmethod.com

Studies on related alkyl-substituted pyridines have used semi-empirical and DFT methods to calculate properties like proton affinities and heat of formation to understand their acid-base behavior. dergipark.org.tr Similar methodologies could be applied to this compound to predict its physicochemical properties.

Significance in Contemporary Organic Synthesis and Materials Science

While direct evidence is lacking for this compound, its structure suggests potential significance in two major fields:

Organic Synthesis: As a bifunctional molecule, it could serve as a versatile synthon. The hydroxyl group allows for the introduction of various functionalities through esterification or etherification, while the vinyl group is a handle for reactions like Heck, Suzuki, or Stille coupling, as well as Diels-Alder reactions or Michael additions. It could also be a precursor to other functional groups via oxidation or reduction. A patent for producing pyridine ethanol derivatives notes that they can be raw materials for vinyl pyridines, which in turn can be used to create polymers. google.com The dehydration of the ethanol group is a known route to create a vinyl group. google.com

Materials Science: The vinyl group makes this compound a potential monomer for the synthesis of functional polymers. wikipedia.org Polymers incorporating this unit would have pendant pyridine and hydroxyl groups, which could be used for metal coordination, post-polymerization modification, or to impart specific solubility and thermal properties. Such polymers could have applications as coatings, resins, or ligands in catalysis.

Overview of Key Research Domains

Based on its structure, the key research domains where this compound could be investigated include:

Monomer and Polymer Chemistry: Research would involve the synthesis and characterization of homopolymers or copolymers of this compound. The resulting functional polymers could be explored for applications in areas like water treatment (as flocculants or chelating agents), catalysis (as catalyst supports), or biomedical materials.

Pharmaceutical and Agrochemical Synthesis: The compound could be explored as a novel intermediate. For instance, the vinyl group could be functionalized to build complex molecular architectures relevant to drug discovery or the development of new pesticides. chemimpex.comlookchem.comumich.edu While its ethyl-containing analog is an intermediate for the antidiabetic drug Pioglitazone, the ethenyl version could potentially be used to synthesize novel analogs or other active pharmaceutical ingredients. sarex.com

Coordination Chemistry: The pyridine nitrogen atom makes the molecule a potential ligand for transition metals. Research could focus on synthesizing metal complexes with this ligand, which might exhibit interesting catalytic or photophysical properties.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16222-94-9 |

|---|---|

Molekularformel |

C9H11NO |

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

2-(5-ethenylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |

InChI-Schlüssel |

RDDTWVGYAHLVOK-UHFFFAOYSA-N |

SMILES |

C=CC1=CN=C(C=C1)CCO |

Kanonische SMILES |

C=CC1=CN=C(C=C1)CCO |

Andere CAS-Nummern |

16222-94-9 |

Synonyme |

2-Ethenylpyrid-2-yl)ethanol |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Transformations of 5 Ethenyl 2 Pyridineethanol

Retrosynthetic Analysis and Target Molecule Synthesis Approaches

Construction of the Pyridine (B92270) Core with Ethenyl Functionality

The formation of the 5-ethenylpyridine scaffold is a critical step. One common industrial method for producing vinylpyridines involves the condensation of the corresponding methylpyridine with formaldehyde (B43269). nih.gov For the target molecule, this would imply starting with a precursor like 5-ethenyl-2-methylpyridine.

Alternative laboratory-scale strategies for installing the vinyl group onto a pre-existing pyridine ring are prevalent and offer high regioselectivity. These include:

Wittig Reaction: This classic olefination method can be employed by reacting a 5-formylpyridine derivative with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. This approach offers a reliable route to the vinyl group. chemicalbook.com

Suzuki-Miyaura Coupling: A highly efficient and widely used method involves the palladium-catalyzed cross-coupling of a 5-halopyridine (e.g., 5-bromo-2-substituted pyridine) with a vinylboronic acid or its ester derivatives. This reaction is known for its high yields and tolerance of various functional groups.

Introduction of the 2-Ethanol Moiety

The 2-(hydroxyethyl) side chain is typically introduced by reacting a 2-methylpyridine (B31789) (2-picoline) with formaldehyde (or its polymer, paraformaldehyde). wikipedia.orgpatsnap.comgoogle.com This reaction proceeds via a nucleophilic addition mechanism, where the methyl group of the picoline is activated by the pyridine ring, allowing it to attack the carbonyl carbon of formaldehyde. google.com The reaction can be catalyzed by acids or bases and is often performed under pressure and at elevated temperatures. patsnap.comgoogle.com

A notable synthesis pathway for 2-vinylpyridine (B74390) involves the dehydration of the intermediate, 2-(2-pyridyl)ethanol, which is formed from 2-methylpyridine and formaldehyde. wikipedia.org This establishes a direct synthetic relationship between the 2-methyl, 2-(2-hydroxyethyl), and 2-ethenyl functionalities on a pyridine ring.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be conceptualized for the synthesis of 5-Ethenyl-2-pyridineethanol.

Divergent Synthesis: A divergent approach would begin with a common, readily available precursor, such as 2-methyl-5-bromopyridine. From this central intermediate, two distinct pathways can be envisioned:

First, introduce the 2-ethanol group via reaction with formaldehyde. Then, perform a cross-coupling reaction (e.g., Suzuki) on the bromo-substituted position to install the ethenyl group.

Alternatively, first form the 5-ethenylpyridine via cross-coupling, yielding 5-ethenyl-2-methylpyridine. Subsequently, react this intermediate with formaldehyde to construct the 2-ethanol side chain.

Convergent Synthesis: A convergent strategy involves the synthesis of key fragments separately before coupling them in a final step. For this target, a plausible route would involve:

Synthesis of a 5-ethenyl-2-halopyridine (e.g., 2-bromo-5-vinylpyridine).

Separately, preparation of a two-carbon synthon equivalent to ethylene (B1197577) glycol, with one hydroxyl group protected.

Coupling of these two fragments, for instance, via a palladium-catalyzed cross-coupling reaction, followed by deprotection to reveal the ethanol (B145695) functionality.

Functionalization and Derivatization at the Pyridine Ring

The structure of this compound offers multiple sites for further chemical modification: the ethenyl group, the hydroxyl group of the ethanol moiety, and the aromatic pyridine ring itself.

Substitutions and Modifications at the 5-Ethenyl Position

The vinyl group at the 5-position is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.

Addition Reactions: The electron-deficient nature of the vinyl group facilitates the addition of nucleophiles across the double bond. By analogy with 2-vinylpyridine, nucleophiles such as methoxide, cyanide, or amines can add to the vinylic site. wikipedia.org

Oxidation: The ethenyl group can be oxidized under controlled conditions to yield more functionalized derivatives, such as 5-(formylmethyl) or 5-(carboxymethyl) pyridines.

Carbon-Carbon Bond Formation: The vinyl group can participate in various C-C bond-forming reactions. For example, it can act as an activated alkene in reactions like the aza-Morita–Baylis–Hillman (aza-MBH) reaction, as demonstrated with related vinylpyridine systems. acs.org

Polymerization: Like other vinylpyridines, the monomer can undergo polymerization to form poly(this compound), a functional polymer with potential applications in materials science. ontosight.ai

Below is a table summarizing potential reactions at the 5-ethenyl position.

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Addition | Nu-H (e.g., ROH, RNH2), Base or Acid Catalyst | 5-(2-substituted-ethyl)-2-pyridineethanol |

| Oxidation | O3 then Me2S; or KMnO4 (cold, dilute) | 5-Formyl or 5-Glycol derivative |

| aza-MBH Reaction | Aldimine, Phosphine (B1218219) catalyst | Complex amine derivative |

| Polymerization | Radical or Anionic Initiator | Poly(this compound) |

Halogenation and Subsequent Cross-Coupling Reactions

Introducing substituents directly onto the pyridine ring provides another avenue for creating diverse derivatives. A powerful, two-step strategy involves halogenation of the ring followed by a palladium-catalyzed cross-coupling reaction.

Halogenation: The pyridine ring can be halogenated at the C-3, C-4, or C-6 positions, which are ortho or para to the nitrogen atom. The specific conditions (reagents, temperature, catalyst) will determine the regioselectivity of the halogenation. Electrophilic halogenation is often challenging with pyridines unless the ring is activated; however, various methods exist, including high-temperature reactions or using the corresponding N-oxide. google.com

Cross-Coupling Reactions: Once a halogen (typically Br or Cl) is installed, it serves as a synthetic handle for a wide array of cross-coupling reactions. This approach allows for the introduction of aryl, heteroaryl, alkyl, alkyne, and other functional groups.

Suzuki-Miyaura Coupling: Reaction of the halopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base is a robust method for forming new C-C bonds. rsc.org

Sonogashira Coupling: This reaction couples the halopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield alkynylpyridine derivatives. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halopyridine with primary or secondary amines. youtube.com

The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity in these cross-coupling reactions, especially with heterocyclic substrates like pyridine. rsc.org

The table below outlines representative cross-coupling reactions for a hypothetical 3-halo-5-ethenyl-2-pyridineethanol.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | 3-Aryl derivative |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 3-Alkynyl derivative |

| Buchwald-Hartwig | R2NH | Pd(OAc)2, Phosphine Ligand, Base | 3-Amino derivative |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is pivotal for applications in asymmetric catalysis and pharmaceuticals. The primary strategy for introducing chirality into the ethanol side chain involves the asymmetric reduction of a precursor, 5-ethenyl-2-acetylpyridine. This can be achieved through both biocatalytic and chemocatalytic methods.

Microbial reduction offers a green and highly selective route. Various microorganisms and their isolated enzymes (alcohol dehydrogenases) are capable of reducing acetylpyridine derivatives to the corresponding chiral alcohols with high enantiomeric excess (e.e.). tandfonline.comtandfonline.com For instance, yeast strains like Candida maris have been shown to reduce acetylpyridines to (R)-alcohols, while others, like those used to make baker's yeast, can produce (S)-alcohols. tandfonline.comjst.go.jp By selecting the appropriate biocatalyst, either the (R)- or (S)-enantiomer of this compound can be synthesized. The reaction typically involves whole-cell fermentation or the use of a purified cell-free extract with a cofactor regeneration system. tandfonline.com

Alternatively, asymmetric catalytic reduction using metal complexes with chiral ligands provides a powerful chemical method. Transition metals like ruthenium, rhodium, or iridium, complexed with chiral phosphine or diamine ligands, can effectively catalyze the hydrogenation of the ketone to the chiral alcohol. Another approach is the enantioselective reduction using chiral borohydride (B1222165) reagents. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity.

Another synthetic strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a precursor, directing a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed. numberanalytics.commetu.edu.tr This method, while often requiring multiple steps, is a robust and well-established technique for asymmetric synthesis. nih.govsfu.ca

| Method | Catalyst/Reagent | Typical Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Microbial Reduction | Candida maris IFO10003 | Acetylpyridine Derivative | (R)-alcohol | ~97% | tandfonline.comtandfonline.com |

| Microbial Reduction | Baker's Yeast | Acetylpyridine Derivative | (S)-alcohol | ~85% | tandfonline.com |

| Asymmetric Catalysis | (1R,2S)-ephedrine catalyzed | 3-Acetylpyridine | (S)-alcohol | High | mdpi.com |

| Enzymatic Resolution | Candida antarctica lipase (B570770) (CAL) | Racemic 1-(2-pyridyl)ethanol | (S)-alcohol and (R)-acetate | >99% | acs.org |

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group is a key functional handle, enabling polymerization and a variety of addition reactions.

Polymerization and Copolymerization Studies

Similar to other vinylpyridine monomers, this compound can undergo polymerization to form functional polymers. wikipedia.org The polymerization can be initiated by radical, anionic, or cationic initiators. Anionic polymerization, in particular, is known for producing well-defined polymers with controlled molecular weights and narrow polydispersity indices. acs.orgresearchgate.net

The resulting homopolymer, poly(this compound), possesses pendant hydroxyl and pyridine groups. These functional groups can be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities. The pyridine ring, in particular, can be quaternized, rendering the polymer a polyelectrolyte with pH-responsive properties. researchgate.net

Furthermore, this compound can be copolymerized with a wide range of other monomers, such as styrene, butadiene, and methyl methacrylate. wikipedia.org This allows for the synthesis of random or block copolymers with tailored properties. For instance, incorporating this monomer into a non-polar polymer backbone can introduce sites of hydrophilicity and functionality.

Cycloaddition Reactions and Heterocycle Formation

The electron-deficient nature of the pyridine ring influences the reactivity of the adjacent ethenyl group, making it a competent participant in cycloaddition reactions. In Diels-Alder reactions, vinylpyridines typically act as dienophiles. acs.org The reaction of this compound with a diene, such as butadiene or cyclopentadiene, would yield a cyclohexene-substituted pyridine. The regioselectivity and stereoselectivity of these reactions can often be enhanced by the use of Lewis acid catalysts, which coordinate to the pyridine nitrogen and further activate the dienophile. nih.govrsc.org

1,3-Dipolar cycloadditions are another important class of reactions for the ethenyl group, providing a powerful method for constructing five-membered heterocyclic rings. wikipedia.org For example, reaction with a nitrile oxide (generated in situ) would lead to the formation of a pyridyl-substituted isoxazoline. tandfonline.com Similarly, reaction with an azomethine ylide could produce a pyrrolidine (B122466) ring attached to the pyridine core. wikipedia.org These reactions are valuable for building complex molecular architectures from simple precursors. thieme-connect.com

Catalytic Hydrogenation and Reduction Pathways

The selective reduction of the ethenyl group or the pyridine ring offers pathways to different saturated derivatives. Catalytic hydrogenation can be directed to selectively reduce the vinyl group to an ethyl group, yielding 5-ethyl-2-pyridineethanol (B19831), a key intermediate in the synthesis of various pharmaceutical compounds. This selective reduction can be achieved using specific catalysts, such as rhodium complexes, under controlled hydrogen pressure and temperature, preserving both the aromatic pyridine ring and the ethanol side chain. acs.orgacs.org

Conversely, under more forcing conditions, such as using nickel, cobalt, or ruthenium catalysts at higher temperatures and pressures, the pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring. wikipedia.orgrsc.org This would convert this compound into 5-ethenyl-2-piperidineethanol. A complete reduction of both the ethenyl group and the pyridine ring would result in 5-ethyl-2-piperidineethanol. The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired product. researchgate.netacs.org

| Reaction Type | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|

| Selective Vinyl Hydrogenation | Cationic Rhodium / (2-Fur)3P | 5-Ethyl-2-pyridineethanol | Reductive coupling conditions selectively reduce the vinyl group. | acs.org |

| Pyridine Ring Hydrogenation | Rh2O3 / TFE | 5-Ethenyl-2-piperidineethanol | Mild conditions for reducing the pyridine ring while tolerating other functional groups. | rsc.org |

| Diels-Alder Cycloaddition | BF3·OEt2 | Cyclohexene-substituted pyridine | Lewis acid catalysis enhances reactivity and selectivity. | nih.govrsc.org |

Transformations of the Ethanol Side Chain

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the ethanol side chain can be selectively oxidized to form either an aldehyde or a carboxylic acid. Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 5-ethenyl-2-pyridineacetaldehyde. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this transformation because they are typically used in anhydrous media, which prevents the formation of the gem-diol intermediate necessary for over-oxidation. libretexts.orgmasterorganicchemistry.comchemistrysteps.comwikipedia.org

To obtain the corresponding carboxylic acid, 5-ethenyl-2-pyridineacetic acid, stronger oxidizing agents are employed. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often in aqueous conditions, will readily oxidize the primary alcohol through the aldehyde intermediate to the final carboxylic acid product. Careful selection of the oxidant is necessary to avoid unwanted reactions with the ethenyl group or the pyridine ring.

| Target Product | Oxidizing Agent/System | Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| 5-Ethenyl-2-pyridineacetaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Mild; stops at the aldehyde stage. | libretexts.orgchemistrysteps.com |

| 5-Ethenyl-2-pyridineacetaldehyde | Swern Oxidation (DMSO, (COCl)2, Et3N) | Dichloromethane (CH2Cl2) | Mild, low temperature; avoids over-oxidation. | wikipedia.orgchemistrysteps.com |

| 5-Ethenyl-2-pyridineacetic acid | Potassium Permanganate (KMnO4) | Aqueous base | Strong oxidant; leads to carboxylic acid. | masterorganicchemistry.com |

| 5-Ethenyl-2-pyridineacetic acid | Chromic Acid (H2CrO4) | Acetone/Water | Strong oxidant; classic method for converting primary alcohols to carboxylic acids. | masterorganicchemistry.com |

Esterification and Etherification Reactions

The primary alcohol group in this compound is readily susceptible to esterification and etherification, providing a straightforward route to modify the molecule's properties. These reactions are fundamental in synthesizing intermediates for more complex structures, including pharmacologically active compounds.

Esterification: The hydroxyl group can be converted into an ester by reacting with various acylating agents such as carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.uk The reaction is typically catalyzed by a strong acid, like concentrated sulfuric acid, when reacting with a carboxylic acid. chemguide.co.uk The use of more reactive acylating agents like acid chlorides or anhydrides often proceeds in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the acidic byproduct. ucy.ac.cy

A significant application of esterification for this compound involves reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like triethylamine (TEA). jetir.org This reaction converts the alcohol into a tosylate, an excellent leaving group, thereby activating the position for subsequent nucleophilic substitution reactions. jetir.orgcymitquimica.com For instance, the tosylated intermediate of 5-ethyl-2-pyridineethanol is a key precursor in the synthesis of the antidiabetic drug Pioglitazone. cymitquimica.com

Etherification: Ether derivatives of this compound can be synthesized, for example, through a Williamson-type ether synthesis. This involves converting the alcohol to its alkoxide form with a strong base, followed by reaction with an alkyl halide. Alternatively, coupling reactions with hydroxyl-containing compounds can be employed. Research has demonstrated the synthesis of ether-linked chalcone (B49325) derivatives starting from 5-ethyl-pyridin-2-ethanol. umich.eduresearchgate.net In this process, the tosylated pyridineethanol intermediate is coupled with 4-hydroxybenzaldehyde (B117250) in the presence of a base like potassium carbonate, with the tosylate group acting as the leaving group to form the ether linkage. jetir.org

| Reaction Type | Reactant | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification (Tosylation) | 2-(5-ethyl-2-pyridine) ethanol | p-Toluenesulfonyl chloride, Triethylamine (TEA), Methylene dichloride (MDC), Reflux at 45°C | 5-ethyl-2-(2-{[(4-methylphenyl)sulfonyl]methoxy}ethyl)pyridine | jetir.org |

| Esterification | 2-Pyridinepropanol | Methacryloyl chloride, Triethylamine, Dry THF, 0°C | 3-(pyridin-2-yl)propyl methacrylate | ucy.ac.cy |

| Etherification | 5-ethyl-2-(2-{[(4-methylphenyl)sulfonyl]methoxy}ethyl)pyridine | 4-hydroxybenzaldehyde, Potassium carbonate, Isopropyl alcohol (IPA), Reflux at 80°C | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | jetir.org |

Dehydration Reactions to Ethenyl Pyridines

The ethanol side chain of this compound can undergo dehydration to yield a second vinyl group, forming 2,5-diethenylpyridine. This elimination reaction typically requires specific dehydrating agents or high temperatures.

One common laboratory method for the dehydration of alcohols involves using phosphorus oxychloride (POCl₃) in the presence of pyridine. chemistrysteps.comlibretexts.org The alcohol first reacts with POCl₃ to form a dichlorophosphate (B8581778) ester, which converts the hydroxyl into a good leaving group. masterorganicchemistry.compearson.com The pyridine then acts as a base to abstract a proton from the adjacent carbon, leading to an E2 elimination and formation of the alkene. masterorganicchemistry.com This method is often preferred over acid-catalyzed dehydration as it can minimize carbocation rearrangements, although with a primary alcohol like this, rearrangements are less of a concern. chemistrysteps.com

Industrial processes have also been developed for the dehydration of pyridine ethanols. For example, heating 2-pyridine ethanol in the presence of an alkali metal hydroxide, such as sodium hydroxide, can produce 2-vinyl pyridine. google.com A patented method describes the continuous addition of an aqueous solution of 2-pyridine ethanol to a hot aqueous solution of sodium hydroxide, which causes simultaneous dehydration and steam distillation of the resulting vinyl pyridine product in high yields. google.com High temperatures (above 150°C) are noted to promote the dehydration of pyridine ethanols into their vinyl-substituted counterparts. google.com

| Substrate | Reagents & Conditions | Product | Mechanism/Notes | Reference |

|---|---|---|---|---|

| Primary/Secondary/Tertiary Alcohols | Phosphorus oxychloride (POCl₃), Pyridine | Alkene | E2 elimination via a dichlorophosphate ester intermediate. chemistrysteps.commasterorganicchemistry.com | chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

| 2-Pyridine ethanol | Aqueous Sodium Hydroxide, Heat | 2-Vinyl pyridine | Simultaneous dehydration and steam-distillation. Yields can be over 95%. | google.com |

| Pyridine ethanols | Heat (>150°C) | Vinyl Pyridines | Thermal dehydration reaction. | google.com |

Nucleophilic Substitution Reactions

The pyridine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution, in contrast to the electron-rich benzene (B151609) ring which favors electrophilic substitution. wikipedia.orguoanbar.edu.iq The electron-withdrawing nitrogen atom lowers the electron density at the carbon atoms, particularly at the 2- and 4-positions, making them the primary sites for nucleophilic attack. wikipedia.orguoanbar.edu.iqquimicaorganica.org

For a substituted pyridine like this compound, the 2-position is already substituted. The remaining positions available for substitution are 3, 4, and 6. Nucleophilic attack is strongly favored at positions 2, 4, and 6 due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (Meisenheimer complex). uoanbar.edu.iq Therefore, nucleophilic substitution on this compound would be expected to occur preferentially at the 4- or 6-positions.

These reactions typically require a leaving group, such as a halide, on the ring. wikipedia.org However, in some cases, a hydride ion can be displaced, as in the Chichibabin reaction, though this requires very strong nucleophiles like sodium amide. wikipedia.org A more modern and versatile strategy involves a two-step sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). acs.orgacs.org For example, a derivative of 2-pyridineethanol was successfully functionalized at the 6-position. acs.orgacs.org The process involved protecting the alcohol as an acetate (B1210297) ester, followed by fluorination of the C-H bond at the 6-position, and subsequent substitution of the fluoride (B91410) with a nucleophile like methylamine. acs.org This approach allows for the introduction of a wide variety of nucleophiles (alkoxides, amines, etc.) onto the pyridine ring under relatively mild conditions. acs.org

| Reaction Type | Substrate/Derivative | Reagents & Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2- or 4-Halopyridines | Various Nucleophiles (e.g., Alkoxides, Amines, Thiolates) | 2- or 4-Substituted Pyridines | Follows an addition-elimination mechanism. Fluorine is often the best leaving group. | wikipedia.orgquimicaorganica.org |

| C-H Functionalization (via SNAr) | 2-Pyridineethanol Acetate | 1) AgF₂ (Fluorination) 2) aq. MeNH₂, DMSO (Substitution) | 6-(Methylamino)-2-pyridineethanol | A two-step sequence allows for late-stage functionalization of the C-H bond at the 6-position. The acetyl protecting group is cleaved in the final step. | acs.orgacs.org |

| Chichibabin Reaction | Pyridine | Sodium amide (NaNH₂) in liquid ammonia | 2-Aminopyridine | Direct substitution of a hydride ion. Less common for complex substituted pyridines. | wikipedia.orguoanbar.edu.iq |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Public Domain

An extensive and thorough search of scientific literature, chemical databases, and academic repositories has revealed a significant lack of available data for the chemical compound “this compound.” Despite concerted efforts to locate experimental or computational spectroscopic information, no specific data pertaining to its Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy has been found in the public domain.

This scarcity of information prevents a detailed and scientifically accurate discussion on the advanced spectroscopic characterization and structural elucidation of this compound as outlined. The requested in-depth analysis, including spectral assignments and conformational studies, is contingent upon the availability of primary research data which, for this particular compound, does not appear to be published.

While information is available for the related compound, 5-Ethyl-2-pyridineethanol, the substitution of an ethyl group for an ethenyl (vinyl) group significantly alters the molecule's electronic and structural properties. Consequently, the spectroscopic data for the ethyl derivative cannot be used as a scientifically valid substitute for the ethenyl analogue. The presence of the vinyl group would introduce distinct signals in both NMR and vibrational spectra, which would be fundamental to its unique characterization.

Given the strict adherence to providing scientifically accurate and specific information solely on “this compound,” the absence of any empirical or theoretical data makes it impossible to generate the requested article. Further research and publication on the synthesis and characterization of this compound are required before a comprehensive spectroscopic analysis can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of 5-Ethenyl-2-pyridineethanol by analyzing its fragmentation patterns upon ionization. The calculated monoisotopic mass of this compound is 149.08406 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically protonates the analyte molecule, causing minimal fragmentation. When analyzing this compound, ESI-MS in positive ion mode is expected to prominently show the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 150.0919. This technique is particularly useful for confirming the molecular weight of the compound.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pathways would likely involve the neutral loss of stable molecules. Key predicted fragmentation patterns include:

Loss of water (H₂O): Dehydration of the ethanol (B145695) side chain would result in a fragment ion at m/z 132.0813.

Loss of the hydroxyethyl (B10761427) group: Cleavage of the bond between the pyridine (B92270) ring and the side chain could lead to the loss of C₂H₄O, though this is less common than the loss of water.

This low-fragmentation method is invaluable for establishing the molecular mass, which serves as a foundation for other structural determination techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Using a hard ionization technique like electron ionization (EI), GC-MS provides detailed fragmentation patterns that are crucial for structural elucidation.

The EI mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 149. However, the most significant information comes from the fragmentation pattern. For comparison, the saturated analog, 5-Ethyl-2-pyridineethanol (B19831), exhibits characteristic fragments that can be used to predict the behavior of the ethenyl derivative. nih.gov

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: The most probable fragmentation is the cleavage of the C-C bond adjacent to the pyridine ring, resulting in the loss of the •CH₂OH radical (mass 31). This would produce a highly stable pyridinium-type cation at m/z 118.

Benzylic-type Cleavage: The bond between the ethyl group and the hydroxyl group can cleave, leading to the formation of a fragment at m/z 131 after the loss of a hydroxyl radical (•OH).

Loss of Ethene (McConnell Reaction): A rearrangement reaction could lead to the loss of an ethene molecule (C₂H₄) from the ethanol side chain, yielding a radical cation at m/z 121.

The table below compares the observed major fragments for 5-Ethyl-2-pyridineethanol with the predicted fragments for this compound. nih.gov

| m/z | Relative Intensity (5-Ethyl-2-pyridineethanol) nih.gov | Predicted Ion for this compound | Predicted Fragmentation Pathway |

| 149 | - | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 134 | Top Peak | [C₉H₁₂N]⁺ (from analog) | Loss of •CH₃ from ethyl group (analog) |

| 118 | 3rd Highest | [C₈H₈N]⁺ | Loss of •CH₂OH |

| 106 | 2nd Highest | [C₇H₆N]⁺ | Further fragmentation |

This interactive table allows for sorting and filtering of the mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. For this compound (C₉H₁₁NO), HRMS would confirm its elemental formula by measuring the mass of its molecular ion to a high degree of precision (typically within 5 ppm).

The theoretical exact masses for the parent ion and key predicted fragments are essential for HRMS analysis.

| Ion Formula | Predicted Ion Structure | Calculated Exact Mass (Da) |

| [C₉H₁₁NO]⁺ | Molecular Ion | 149.08406 |

| [C₉H₁₂NO]⁺ | Protonated Molecular Ion [M+H]⁺ | 150.09189 |

| [C₈H₈N]⁺ | Fragment from loss of •CH₂OH | 118.06565 |

| [C₉H₁₀N]⁺ | Fragment from loss of •OH | 132.08130 |

This interactive table details the expected high-resolution mass data for key ions.

This precise data allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas, making HRMS a definitive tool for formula confirmation.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction of this compound and its Derivatives

While no crystal structure for this compound has been deposited in crystallographic databases, single crystal X-ray diffraction analysis would be the definitive method for elucidating its solid-state conformation. To perform this analysis, a high-quality single crystal of the compound must first be grown.

The analysis would reveal:

The precise bond lengths and angles of the pyridine ring, the ethenyl substituent, and the ethanol side chain.

The planarity of the pyridine ring.

The torsion angles, which define the orientation of the ethenyl and ethanol groups relative to the ring.

The intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing.

Studies on similar pyridine-ethanol derivatives, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, demonstrate the type of detailed structural data that can be obtained. mdpi.com The table below presents hypothetical but representative crystallographic data for this compound based on such related structures.

| Parameter | Hypothetical Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O-H···N (intermolecular) |

This interactive table presents plausible crystallographic parameters for this compound.

Crystallographic Analysis of Co-crystals and Polymorphs

The study of co-crystals and polymorphs is crucial for understanding the solid-state properties of a compound. To date, there are no published reports on the co-crystals or polymorphs of this compound.

Polymorphs: Polymorphism is the ability of a substance to crystallize into two or more different crystal structures. Different polymorphs of this compound would have the same chemical composition but differ in their crystal packing, leading to variations in physical properties like melting point, solubility, and stability. The existence of concomitant polymorphs has been observed in related structures, such as a monomeric nickel acetate (B1210297) with 2-pyridineethanol, suggesting that polymorphism is a possibility for this compound. sigmaaldrich.com

Co-crystals: this compound possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen). This makes it a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. acs.org For example, co-crystallization with carboxylic acids could lead to robust O-H···N hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. Studies have shown that co-crystallization of ethanol and pyridine with other molecules can lead to different structural motifs. rsc.orgresearchgate.net

Future research into the solid-state chemistry of this compound would involve screening for different crystalline forms to fully characterize its material properties.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy is a important technique for probing the electronic structure and photophysical properties of molecules. By analyzing the absorption and emission of light in the ultraviolet and visible regions, valuable insights into the electronic transitions, energy levels, and excited-state behavior of a compound can be obtained. For this compound, understanding its electronic spectroscopy is crucial for evaluating its potential in various applications, such as fluorescent probes and photosensitizers.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions from the ground state to various excited states of a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states.

The UV-Visible spectrum of 5-Ethenyl-2-methylpyridine exhibits absorption maxima that can be attributed to π → π* transitions within the pyridine ring and the vinyl group, as well as n → π* transitions involving the non-bonding electrons of the nitrogen atom in the pyridine ring. The conjugation between the vinyl group and the pyridine ring is expected to influence the position and intensity of these absorption bands. Typically, pyridine and its derivatives display a strong absorption band around 200-220 nm and a weaker band in the 250-270 nm region.

Table 1: UV-Visible Absorption Data for a Structurally Similar Compound: 5-Ethenyl-2-methylpyridine

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Transition Type (Tentative Assignment) |

| ~220 | Not Reported | Not Specified | π → π |

| ~254 | Not Reported | Not Specified | π → π |

| ~290 | Not Reported | Not Specified | n → π* |

Note: Data is for 5-Ethenyl-2-methylpyridine and serves as an estimate for this compound due to structural similarity. The exact λmax and ε values for this compound may vary.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for studying the photophysical properties of molecules that emit light after being electronically excited. This emission occurs from the lowest singlet excited state (S₁) to the ground state (S₀). Key parameters obtained from fluorescence spectroscopy include the excitation and emission wavelengths, quantum yield (Φf), and fluorescence lifetime (τf).

Specific experimental fluorescence data for this compound could not be located in the reviewed scientific literature. However, the fluorescence properties of pyridine derivatives are known to be highly sensitive to their molecular structure and environment.

Generally, the pyridine ring itself is weakly fluorescent. The introduction of substituents can significantly alter the fluorescence properties. The presence of the ethenyl group in conjugation with the pyridine ring in this compound may lead to an increase in the fluorescence quantum yield compared to unsubstituted pyridine. The ethanol substituent is not expected to be part of the primary chromophore but could influence the photophysical properties through its electron-donating character and potential for hydrogen bonding with the solvent.

The fluorescence emission is expected to occur at a longer wavelength (a Stokes shift) compared to the absorption maximum. The quantum yield, which is the ratio of emitted photons to absorbed photons, would provide a measure of the efficiency of the fluorescence process. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications where fluorescence is the primary mode of detection or action.

Further experimental and computational studies are necessary to fully characterize the fluorescence properties of this compound.

Table 2: Expected Fluorescence Properties of this compound

| Parameter | Expected Range/Value | Remarks |

| Excitation Wavelength (λex) | ~250-300 nm | Should correspond to the absorption maxima. |

| Emission Wavelength (λem) | > 300 nm | Expected to be red-shifted from the excitation wavelength. |

| Quantum Yield (Φf) | Low to Moderate | Pyridine derivatives often have modest quantum yields. |

| Fluorescence Lifetime (τf) | Nanoseconds (ns) | Typical for organic fluorophores. |

Note: This table is based on general principles for similar aromatic compounds and is predictive in nature. Experimental verification is required.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Detailed quantum chemical calculations, which are crucial for understanding the fundamental electronic structure and reactivity of a molecule, have not been reported for 5-Ethenyl-2-pyridineethanol. Such studies would typically involve:

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

QSAR/QSPR Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. For a molecule like this compound, which is a key building block for pharmaceuticals such as the antidiabetic agent Pioglitazone, QSAR studies are invaluable.

Development of Quantitative Structure-Activity Relationships

The development of a QSAR model is a systematic process aimed at finding a mathematical relationship between a set of molecular descriptors and a measured biological activity. fabad.org.tr This process is fundamental in medicinal chemistry for designing new, more effective drug candidates and for virtual screening of compound libraries before undertaking expensive and time-consuming synthesis. fabad.org.trnih.gov

For a series of derivatives based on the this compound scaffold, a typical QSAR model development would involve:

Data Set Curation: Assembling a series of chemically related compounds with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme). plos.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Variable Selection: Employing statistical methods, such as genetic algorithms or multiple linear regression, to select the subset of descriptors that have the most significant correlation with the biological activity. fabad.org.tr

Model Generation and Validation: Creating the mathematical model and rigorously validating its statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets. fabad.org.tr

While specific QSAR models focused exclusively on this compound derivatives are not extensively detailed in the public domain, the principles are widely applied to pyridine-containing compounds. nih.govnih.gov Such studies enable researchers to understand how modifications to the ethenyl, ethanol (B145695), or pyridine (B92270) moieties influence biological outcomes, thereby guiding the synthesis of analogues with improved therapeutic profiles. plos.org

Property Prediction through Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. These descriptors are the foundation of QSPR models, which predict physicochemical properties like solubility, boiling point, and lipophilicity (logP), and QSAR models, which predict biological activities. fabad.org.trunits.it

Below is an interactive table showcasing a selection of molecular descriptors that would be calculated for this compound and used in predictive modeling.

| Descriptor Type | Descriptor Name | Calculated/Typical Value for this compound | Predicted Property Influence |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | 151.21 g/mol | Affects diffusion, transport properties. |

| Number of H-bond Donors | 1 (from -OH group) | Influences solubility in polar solvents, receptor binding. | |

| Number of H-bond Acceptors | 2 (from N and O atoms) | Influences solubility in polar solvents, receptor binding. | |

| Topological (2D) | Topological Polar Surface Area (TPSA) | 33.12 Ų | Correlates with drug transport properties like membrane permeability. |

| Physicochemical (2D) | logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | Predicts lipophilicity, affecting absorption and distribution. |

| Geometrical (3D) | Molecular Volume | ~140 - 150 ų | Relates to steric interactions in receptor pockets. |

Reaction Mechanism Investigation

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. Methods like Density Functional Theory (DFT) are commonly used to model reaction mechanisms, including those involving substituted pyridines. researchgate.netrsc.org

Transition State Characterization for Elementary Steps

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). Characterizing the geometry and energy of the TS is fundamental to understanding a reaction's feasibility and rate. For this compound, several reactions could be computationally investigated, such as the dehydration of the ethanol side chain or electrophilic addition to the ethenyl group.

For example, the dehydration of the ethanol group to form an alkene is a common acid-catalyzed reaction. researchgate.netmasterorganicchemistry.com A computational study of this process would involve:

Locating Stationary Points: Optimizing the geometries of the reactant (alcohol), product (alkene), and any intermediates (e.g., a protonated alcohol or a carbocation).

Finding the Transition State: Using algorithms to locate the saddle point on the potential energy surface that connects the reactant and the product (or intermediate). DFT calculations on similar alcohol dehydrations have shown that the mechanism can be a concerted E2-type elimination or a stepwise E1-like process, depending on the stability of the potential carbocation intermediate. rsc.org

Frequency Analysis: Calculating vibrational frequencies to confirm that the reactant and product are energy minima (all real frequencies) and the TS is a first-order saddle point (one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate. unjani.ac.id

While specific TS calculations for this compound are not prominent in published literature, studies on related systems, such as the dehydration of other alcohols or reactions on the pyridine ring, provide a clear framework for how such an investigation would proceed. researchgate.netrsc.orgnih.gov

Coordination Chemistry and Organometallic Applications

5-Ethenyl-2-pyridineethanol as a Chelating Ligand

This compound possesses both a pyridine (B92270) nitrogen atom and a hydroxyl group, which theoretically allows it to act as a chelating ligand, binding to a metal center through both the nitrogen and oxygen atoms. This bidentate coordination would form a stable chelate ring. The ethenyl (vinyl) group at the 5-position offers a site for further reactions, such as polymerization or grafting onto a solid support, which is a desirable feature for catalyst immobilization.

There is no specific information available in the scientific literature detailing the synthesis of mononuclear or multinuclear metal complexes using this compound as a ligand. While methods for synthesizing metal complexes with other pyridine alcohol ligands are well-established, specific studies involving the title compound have not been published.

No experimental or theoretical studies were found that investigate the specific coordination modes or ligand field effects of this compound when complexed with metal ions. Such studies would typically involve techniques like X-ray crystallography to determine the geometry of the complex and UV-visible spectroscopy to probe the electronic structure and ligand field splitting, but this research has not been reported for this particular ligand.

Application in Catalysis

The potential for catalytic applications of metal complexes derived from this compound exists, given the general utility of pyridine-based ligands in catalysis. However, specific research to demonstrate and detail these applications is not present in the available literature.

There are no published reports on the use of this compound-metal complexes as homogeneous catalysts. Research in this area would typically explore their efficacy in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The absence of such studies means there are no research findings or data tables to present on this topic.

The ethenyl group of this compound makes it a suitable candidate for immobilization onto solid supports (e.g., polymers or silica) to create heterogeneous catalysts. This would allow for easier catalyst recovery and recycling. However, no studies have been published that describe the synthesis or application of such immobilized derivatives of this compound in heterogeneous catalysis.

The development of chiral versions of this compound, for instance, by introducing a chiral center on the ethanol (B145695) backbone, could lead to its use in asymmetric catalysis. This would involve synthesizing enantiomerically pure forms of the ligand to create chiral metal complexes for stereoselective transformations. At present, there is no research available on the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The strategic design of metal-organic frameworks (MOFs) and coordination polymers hinges on the selection of appropriate organic linkers and metal-containing secondary building units (SBUs). The bifunctional nature of this compound, containing both a nitrogen-donating pyridine ring and an oxygen-donating ethanol group, presents intriguing possibilities for the construction of novel extended networks. The presence of the vinyl group further introduces a potential site for post-synthetic modification.

Integration of Pyridine-Ethanol Units into Extended Structures

The integration of pyridine-alkanol moieties into MOFs and coordination polymers is a well-established strategy for creating frameworks with diverse topologies and functionalities. d-nb.infoucy.ac.cy The pyridine nitrogen atom readily coordinates to a wide range of metal ions, while the hydroxyl group of the ethanol fragment can also participate in coordination, often acting as a bridging ligand between metal centers. d-nb.info This dual-coordination capability allows for the formation of robust, multidimensional structures.

In the context of this compound, the pyridine nitrogen would be the primary coordination site, similar to other pyridine-based ligands. researchgate.net The ethanol group offers a secondary coordination point, which can lead to the formation of polynuclear SBUs. The flexibility of the ethanol side chain can influence the final framework topology, potentially leading to interpenetrated or more open structures depending on the reaction conditions and the choice of metal ion. nih.gov

The synthesis of such frameworks typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. eeer.org The specific reaction parameters, including temperature, pH, and the molar ratio of reactants, can significantly impact the resulting crystal structure. d-nb.info For instance, in the synthesis of MOFs with pyridine-2,6-dimethanol, variations in these parameters led to the formation of either 2D or 3D frameworks. d-nb.info

The ethenyl (vinyl) group at the 5-position of the pyridine ring is generally not expected to participate directly in the initial coordination to the metal center during framework assembly. However, its presence offers a valuable tool for post-synthetic modification, a technique used to introduce new functionalities into a pre-existing MOF structure. This could allow for the grafting of other molecules onto the framework, potentially altering its chemical and physical properties.

The table below summarizes the structural characteristics of MOFs synthesized using ligands analogous to this compound, highlighting the versatility of the pyridine-alkanol motif in constructing extended crystalline solids.

| Ligand | Metal Ion | Resulting Framework | Topology | Reference |

| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | [M₃(bdc)₂(Hpdm)₂]n | 2D, sql | d-nb.info |

| Pyridine-2,6-dimethanol | Mn(II) | [Mn₃(bdc)₃(H₂pdm)₂]n | 3D, pcu | d-nb.info |

| 3-Hydroxymethylpyridine | Zn(II) | [Zn(PDC)(3hmpH)]n | 2D | ucy.ac.cy |

| 2-Hydroxymethylpyridine | Zn(II) | [Zn(PDC)(2hmpH)₂]₂ | 0D (Binuclear) | ucy.ac.cy |

| 4-Pyridine-hydroxamate | Cu(II) | SUM-23B & SUM-33 | 3D | rsc.org |

Table 1: Examples of Metal-Organic Frameworks and Coordination Polymers constructed from pyridine-alkanol and related ligands. (bdc = benzene-1,4-dicarboxylate, pdm = pyridine-2,6-dimethanolate, PDC = pyridine-3,5-dicarboxylate, hmpH = hydroxymethylpyridine)

Advanced Materials Science Applications

Polymer Chemistry and Functional Polymeric Materials

The presence of a polymerizable vinyl group on the pyridine (B92270) ring allows 5-Ethenyl-2-pyridineethanol to serve as a versatile building block for a variety of functional polymers.

While specific studies detailing the homopolymerization of this compound are not extensively documented in the provided results, the structure is analogous to other vinylpyridine monomers, which are known to undergo polymerization. Pyridine ethanol (B145695) compounds are recognized as valuable raw materials for vinylpyridine-based polymers that have applications in various fields. google.com The synthesis of polymers from this monomer would likely proceed via standard polymerization techniques applicable to vinyl monomers, such as free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), or anionic polymerization.

The synthesis of copolymers represents a key strategy to tailor material properties. By copolymerizing this compound with other monomers, it is possible to create materials with a finely tuned balance of properties. For instance, copolymerization with hydrophobic monomers could modulate the polymer's solubility and self-assembly behavior, while copolymerization with other functional monomers could introduce additional sensing capabilities or cross-linking sites. The synthesis of analogs has been a subject of research, indicating an interest in this class of compounds for creating novel derivatives. umich.eduresearchgate.net

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli. rsc.org The pyridine moiety in this compound provides a basis for creating pH-responsive materials, as the nitrogen atom on the pyridine ring can be protonated at low pH. This protonation would lead to changes in electrostatic interactions, causing the polymer to swell or collapse. This behavior is a cornerstone for creating systems for on-demand drug delivery and biosensing. rsc.orgnih.gov

Polymers incorporating amine groups, such as those in pyridine, are effective for applications like CO2 capture due to the affinity between the amine and carbon dioxide. mdpi.com Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, could be fabricated from this monomer. amerigoscientific.comresearchgate.netdrugbank.com The hydroxyl group would contribute to the hydrophilicity and water absorption capacity of the hydrogel. Furthermore, the pyridine ring's ability to coordinate with metal ions could be exploited to create metal-ion-responsive or catalytic hydrogels.

Table 1: Potential Stimuli-Response Mechanisms for Poly(this compound)-based Materials

| Stimulus | Responsive Functional Group | Potential Application |

| pH | Pyridine Nitrogen | Drug Delivery, Biosensors |

| Metal Ions | Pyridine Nitrogen | Environmental Remediation, Catalysis |

| Temperature | (If copolymerized with thermo-responsive monomers) | Smart Surfaces, Actuators |

| CO2 | Pyridine Nitrogen | Gas Capture, Environmental Sensing |

The functional groups of this compound make its corresponding polymer a candidate for surface modification and the development of functional coatings. The hydroxyl groups can form hydrogen bonds or covalent linkages with surfaces, promoting adhesion. The pyridine ring can also interact with various surfaces through coordination chemistry, particularly with metal oxides.

Polymers derived from this monomer could be grafted onto surfaces to alter their properties, such as wettability, biocompatibility, or to introduce specific binding sites. In the field of coatings, these polymers could be incorporated into formulations to enhance properties like corrosion resistance, as pyridine derivatives are known to act as corrosion inhibitors. rxweb-prd.com They could also be used in thermosetting powder coating compositions to improve durability and other performance metrics. google.com

Electronic and Optical Materials

Pyridine-based molecules are a significant class of materials in organic electronics and photonics due to their inherent electronic properties.

Pyridine derivatives are widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their electron-deficient nature, which facilitates electron transport. semanticscholar.org This makes them suitable for use as electron-transporting materials (ETMs) or as host materials for phosphorescent or fluorescent emitters. nih.govskku.edu The incorporation of pyridine moieties can lead to high thermal stability and suitable frontier molecular orbital energy levels for efficient device operation. rsc.org

A polymer of this compound could potentially function as a polymeric ETM or host material. The hydroxyl groups might enhance solubility, allowing for solution-based processing of OLED devices, which can be more cost-effective than vacuum deposition methods. nih.gov Furthermore, the pyridine ring can be functionalized to tune the electronic properties and optimize performance for specific applications, such as achieving sky-blue or green emissions. rsc.orgfrontiersin.org

Table 2: Roles of Pyridine Derivatives in OLEDs

| Pyridine Derivative Type | Role in OLED | Key Findings | Reference |

| Pyrene-Pyridine Systems | Hole-Transporting Material (HTM) | Possess suitable HOMO levels for hole injection and demonstrate stable performance with low efficiency roll-off. | nih.gov |

| Pyridine-Substituted Acridone | Sky-Blue Emitter (TADF) | Achieved high external quantum efficiencies (up to 26.8%) with excellent thermal and electrochemical stabilities. | rsc.org |

| Pyridinecarbonitrile Derivatives | Sky-Blue to Green Emitter (TADF) | Realized highly efficient OLEDs with external quantum efficiencies of 16-20%. | frontiersin.org |

| General Pyridine-Based Alcohols | Precursors for Coordination Complexes | Used in synthesizing complexes for modern electronics, including OLEDs. | semanticscholar.org |

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical signal processing, and data storage. mdpi.com Pyridine-based chromophores are promising building blocks for NLO materials. mdpi.comrsc.org The NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating part of the molecule and an electron-accepting part, facilitated by a π-conjugated system.

The pyridine ring can act as an electron-accepting moiety. In this compound, the combination of the pyridine ring, the ethenyl group, and the ethanol substituent could give rise to NLO properties. The NLO response of such pyridine derivatives can be tuned by protonation or by forming coordination complexes, which alters the electronic distribution within the molecule. mdpi.com Quantum chemical calculations are often used to predict and analyze the NLO properties of new pyridine derivatives, showing that substituent groups can significantly enhance these effects. cumhuriyet.edu.trymerdigital.comscispace.com

Table 3: Research on Nonlinear Optical (NLO) Properties of Pyridine Derivatives

| Compound Class | NLO Property Investigated | Method | Key Finding | Reference(s) |

| Pyrene-Pyridine Chromophores | Second-Order NLO | Electric-Field-Induced Second Harmonic Generation (EFISH), DFT Calculations | NLO response can be switched by protonation/deprotonation cycles and coordination to metal centers. | mdpi.com |

| Pyridine Benzimidazole Derivatives | First Hyperpolarizability (β) | Ab-Initio Quantum Chemical Calculations | The addition of a methyl group was found to increase the NLO activity. | cumhuriyet.edu.tr |

| Imidazo[1,2-a]pyridine Derivatives | First and Second Hyperpolarizability (β, γ) | DFT/TDDFT Calculations | Styryl and methyl groups significantly enhance NLO properties due to intramolecular charge transfer. | ymerdigital.com |

| Pyridine-Functionalized Fluorenone | Second- and Third-Order NLO | Experimental (SHG, TPF) | Noncentrosymmetric crystal packing leads to highly efficient second- and third-order NLO effects. | rsc.org |

The Elusive Role of this compound in Advanced Separation Technologies

Despite a comprehensive search of scientific literature and chemical databases, information regarding the application of the specific chemical compound this compound in advanced separation technologies, including as an adsorbent for gas separation or in membranes for liquid purification, remains unavailable.

The investigation into polymers derived from vinyl pyridine structures for separation applications also proved fruitless in identifying the use of this compound as a monomer. While the broader class of porous organic polymers and mixed matrix membranes shows significant promise for gas separation, with materials like benzimidazole-linked polymers (BILPs) demonstrating high uptake of gases such as sulfur dioxide (SO₂), there is no indication that this compound is a constituent monomer in these advanced materials. nih.govresearchgate.netosti.govcsic.esacs.org

Similarly, a review of the literature on membranes for liquid purification, including those based on hybrid silica (B1680970) and polymeric systems, did not reveal any instance of this compound being incorporated into membrane structures for this purpose.

The absence of any data or research findings directly related to the specified applications of this compound suggests that this particular compound may not have been synthesized, characterized, or investigated for these purposes to date. It is also possible that research into this specific area is nascent and not yet publicly documented.

Therefore, a detailed, informative, and scientifically accurate article on the advanced materials science applications of this compound in adsorbents for gas separation and membranes for liquid purification cannot be generated at this time due to the lack of available information.

An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the biological chemistry and medicinal research applications of the chemical compound this compound. While this compound has been identified, particularly as a component of tobacco, detailed investigations into its specific interactions with biological systems, such as enzyme inhibition, receptor binding, and structure-activity relationships, are not extensively documented in accessible research.

Consequently, providing a comprehensive article that strictly adheres to the requested outline on the molecular target identification, structure-activity relationship studies, and agrochemical applications of this compound is not feasible at this time. The necessary detailed research findings and data tables for the specified subsections—including enzyme inhibition studies, receptor binding assays, the design of biologically active analogs, and mechanistic probes for biological pathways—are not present in the available scientific literature.

Further research would be required to elucidate the potential biological and medicinal properties of this compound to enable a thorough discussion on the topics outlined. Without such foundational studies, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and reliance on documented research findings.

Biological Chemistry and Medicinal Research Perspectives

Applications in Agrochemical Design and Mechanisms

Mode of Action Studies for Herbicides and Pesticides

Pyridine (B92270) derivatives are integral building blocks in the synthesis of a wide array of herbicides and insecticides. lookchem.com Their function is typically as a chemical intermediate, meaning they are a starting material or a component in the creation of the final, active agrochemical product. lookchem.com The specific mode of action is therefore determined by the final structure of the herbicide or pesticide, rather than the initial pyridine intermediate itself.

Research into related pyridine compounds, such as 1-(Pyridin-2-yl)ethanol, indicates that derivatives can be designed to inhibit specific enzymes or interact with particular receptors in target organisms. smolecule.com This targeted approach is a cornerstone of modern pesticide development, aiming to create products that are effective against specific pests while minimizing harm to non-target species. The development of such selective agrochemicals often involves extensive research to understand the biochemical pathways of the target pest and how they can be disrupted. smolecule.com

Environmental Fate and Degradation Pathways of Agrochemical Derivatives

The environmental fate of an agrochemical derived from a pyridine-based compound like 5-ethenyl-2-pyridineethanol is a critical area of study to ensure its safety and minimize its impact on the ecosystem. The degradation and potential for bioaccumulation of such substances are of primary concern.

Studies on related compounds, for instance 5-ethyl-2-picoline, provide insights into how pyridine derivatives might behave in the environment. Research has shown that this compound can be released into water and air during its production and use as an industrial intermediate. oecd.org In aquatic environments, it is expected to degrade and is not likely to bioconcentrate in fish. oecd.org In the atmosphere, it undergoes relatively rapid degradation. oecd.org

The environmental breakdown of such compounds can occur through various pathways, including photodegradation (breakdown by sunlight) and microbial degradation. The specific structure of the final agrochemical product, which would incorporate the this compound moiety, will ultimately determine its environmental persistence, soil mobility, and degradation products.

Below is a table summarizing the environmental fate characteristics of the related compound, 5-ethyl-2-picoline, which can serve as an illustrative example.

Environmental Fate Profile of 5-Ethyl-2-Picoline| Characteristic | Finding | Source |

|---|---|---|

| Primary Use | Industrial intermediate for nicotinic acid and nicotinamide (B372718) production. | oecd.org |

| Environmental Release | May be released to water and air during production and filling. | oecd.org |

| Aquatic Fate | Will degrade in surface water. | oecd.org |

| Bioaccumulation | Not expected to bioconcentrate in fish (log Pow <3). | oecd.org |

| Atmospheric Fate | Degraded quite rapidly in the air. | oecd.org |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists design and synthesize molecules. For 5-Ethyl-2-pyridineethanol (B19831) and its derivatives, these computational tools offer the potential to accelerate discovery and optimization processes significantly.

Predictive modeling, powered by machine learning algorithms, can forecast the properties and synthetic accessibility of novel derivatives of 5-Ethyl-2-pyridineethanol. By training models on vast datasets of known pyridine (B92270) compounds and their characteristics, researchers can screen virtual libraries of potential derivatives for desired attributes. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity (e.g., as a precursor to pharmaceuticals) or physical properties (e.g., solubility, stability) of new compounds based on their molecular structure. nih.govresearchgate.net This in silico screening can prioritize the synthesis of the most promising candidates, saving considerable time and resources. nih.govijsat.org

Table 1: Potential AI/ML-Driven Predictive Models for 5-Ethyl-2-pyridineethanol Derivatives

| Model Type | Predicted Property | Potential Application for 5-Ethyl-2-pyridineethanol Derivatives |

| QSAR | Biological Activity (e.g., antidiabetic, antimicrobial) | Prioritizing synthesis of derivatives with enhanced therapeutic potential. |

| QSPR | Physicochemical Properties (Solubility, Melting Point) | Designing derivatives with optimal properties for formulation and industrial processes. |

| Reactivity Models | Site of Nucleophilic/Electrophilic Attack | Guiding the design of synthetic routes to achieve specific isomers. |

| Toxicity Prediction | In silico toxicological assessment | Early identification and elimination of potentially toxic derivatives. acs.org |

Beyond prediction, AI is increasingly being coupled with automated synthesis platforms. These systems can execute complex, multi-step syntheses with high precision and reproducibility. For the synthesis of 5-Ethyl-2-pyridineethanol derivatives, automated flow chemistry platforms, guided by ML algorithms, could rapidly explore a wide range of reaction conditions (e.g., temperature, pressure, catalyst, solvent) to identify the optimal parameters for yield and purity. nih.govacs.org

This approach has been successfully applied to the synthesis of other complex heterocyclic compounds, including imidazo[1,2-a]pyridines, where automated flow reactors have enabled efficient library generation and scale-up. nih.govwhiterose.ac.uk The development of such automated systems for pyridine chemistry would allow for the high-throughput synthesis of a diverse library of 5-Ethyl-2-pyridineethanol derivatives for screening in various applications. whiterose.ac.ukwipo.int Furthermore, AI can analyze real-time data from these automated experiments to learn and propose the next set of experiments, creating a closed-loop optimization cycle that can significantly accelerate the discovery of novel and efficient synthetic routes. researchgate.net

High-Throughput Experimentation and Screening for Novel Discoveries

High-throughput experimentation (HTE) and screening (HTS) are powerful methodologies for rapidly evaluating large numbers of compounds or reaction conditions. japsonline.com For 5-Ethyl-2-pyridineethanol, HTE can be employed to discover novel catalysts and optimize reaction conditions for its synthesis or for its conversion into valuable derivatives. By running hundreds or even thousands of reactions in parallel on a microscale, researchers can quickly identify "hits" that can then be further investigated. scienceintheclassroom.org